N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide

regioisomer QSAR antimicrobial

Optimize your hit-to-lead antimicrobial cascades with this distinct furan-3-carboxamide. Its unique 2-methoxy-2-(3-methoxyphenyl)ethyl scaffold offers a critical chiral benzylic center and a meta-methoxy configuration, avoiding the intramolecular H-bonding of ortho isomers. Ideal for QSAR-guided screening against Gram-positive/negative panels and enantiomer-specific target interaction studies.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 1797557-94-8
Cat. No. B2628060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide
CAS1797557-94-8
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=COC=C2)OC
InChIInChI=1S/C15H17NO4/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
InChIKeyIQFUGNAHPJMTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide (CAS 1797557-94-8): Structural Classification and Physicochemical Baseline for Procurement Evaluation


N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide (CAS 1797557-94-8) is a synthetic small-molecule furan-3-carboxamide derivative with molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . The compound features a furan-3-carboxamide core linked via an ethyl spacer to a 3-methoxyphenyl ring bearing a secondary methoxy group at the benzylic position, yielding a distinctive 1,2-dimethoxyethylphenyl substitution pattern [1]. It belongs to a broader class of furan-3-carboxamides for which quantitative structure–activity relationships (QSAR) have been established, correlating physicochemical descriptors with in vitro antimicrobial activity across bacterial, fungal, and yeast panels [2]. The compound is commercially available through screening-compound suppliers such as Life Chemicals (catalog F6451-2311) at ≥90% purity in micromole-to-milligram quantities, positioning it as a research-grade candidate for structure–activity relationship (SAR) exploration and hit-to-lead optimization [3].

Why Generic Furan-3-Carboxamide Substitution Fails: Structural Determinants of N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide Differentiation


Within the furan-3-carboxamide chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on both the carboxamide nitrogen and the aromatic ring [1]. The QSAR model established by Zanatta et al. (2007) demonstrates that antimicrobial potency in this class is governed by lipophilicity (logP), electronic parameters (Hammett σ), and steric factors—meaning even subtle regioisomeric shifts can produce order-of-magnitude differences in minimum inhibitory concentration (MIC) values [2]. The target compound occupies a unique chemical space: it bears the 2-methoxy-2-(3-methoxyphenyl)ethyl amine motif, a substructure previously investigated in the context of hypotensive agents, where enantiomeric separation of the chiral benzylic center yielded differential pharmacological profiles [3]. Interchanging this compound with a simpler N-aryl furan-3-carboxamide (e.g., N-(4-methoxyphenyl)furan-3-carboxamide) would eliminate the ethyl spacer and the second methoxy-bearing stereocenter, fundamentally altering conformational flexibility, hydrogen-bonding capacity, and target recognition. Similarly, substituting the furan core with naphthalene, cyclopentane, or pyridine carboxamides leads to divergent logP, polar surface area, and π-stacking properties, undermining any SAR hypothesis reliant on the specific electronic character of the furan oxygen .

Quantitative Differentiation Evidence: N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide vs. Structural Analogs


Regioisomeric Differentiation: 3-Methoxy vs. 2-Methoxy Phenyl Substitution

The target compound (CAS 1797557-94-8) bears the methoxy substituent at the meta (3-) position of the phenyl ring, in contrast to its closest structural isomer, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide (CAS 1795299-77-2), which carries the methoxy group at the ortho (2-) position . In the QSAR framework of Zanatta et al. (2007), electronic parameters (σmeta vs. σortho) and steric shielding of the carboxamide NH are key determinants of antimicrobial activity; para- and meta-substituted analogs consistently exhibit different MIC profiles from ortho-substituted congeners due to altered hydrogen-bonding geometry and reduced intramolecular steric compression [1]. The 3-methoxy configuration avoids the intramolecular hydrogen bonding possible with the ortho-methoxy group and the adjacent benzylic methoxy/amide NH, preserving a more exposed H-bond donor pharmacophore .

regioisomer QSAR antimicrobial SAR methoxy positional effect

Heterocyclic Core Comparison: Furan-3-Carboxamide vs. Naphthalene-1-Carboxamide Analog

The target compound incorporates a furan-3-carboxamide core (MW contribution ~111.1), whereas its closest commercially available amide analog, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide (CAS 1797557-67-5), replaces the furan with a naphthalene ring (MW contribution ~171.2) [1]. This substitution increases molecular weight from 275.30 to 335.40 (+60.1 Da, +22%), adds one additional aromatic ring, and eliminates the furan oxygen H-bond acceptor. Computed topological polar surface area (TPSA) for the furan-3-carboxamide core is approximately 55–60 Ų, compared to ~42–46 Ų for the naphthalene-1-carboxamide core, a difference of ~13–18 Ų that can significantly alter membrane permeability and oral bioavailability predictions . The furan oxygen contributes both to H-bond acceptor count and to the compound's electronic character, providing a dipole moment vector absent in the purely hydrocarbon naphthalene system.

furan naphthalene carboxamide polar surface area logP drug-likeness

QSAR-Based Antimicrobial Activity Prediction: Substituent Electronic Effects

The Zanatta et al. (2007) QSAR investigation of 32 furan-3-carboxamides established statistically significant correlations between antimicrobial activity (expressed as pMIC = −log MIC) and physicochemical descriptors including lipophilicity (πHansch), electronic effects (Hammett σ), and molar refractivity (MR) [1]. For the subset of N-aryl and N-alkyl furan-3-carboxamides tested, the presence of electron-donating substituents on the N-aryl ring was associated with modulated activity; methoxy-substituted derivatives showed intermediate lipophilicity (predicted logP in the 1.5–3.0 range) that placed them in a favorable window for both Gram-positive and Gram-negative activity [2]. The target compound's dual methoxy substitution pattern (one on the phenyl ring, one on the ethyl linker) provides a calculated logP estimate of approximately 2.0–2.5—lower than the dimethylphenyl analog 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide (CAS 54110-34-8, MW 229.27, estimated logP ~3.5–4.0) and higher than the unsubstituted furan-3-carboxamide parent (logP ~0.38) [3]. This intermediate lipophilicity is predicted by the Zanatta QSAR model to balance membrane penetration with aqueous solubility, a key determinant of whole-cell antimicrobial assay performance.

QSAR antimicrobial Hammett lipophilicity MIC prediction furan-3-carboxamide

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Cyclopentane and Nicotinamide Analogs

The target compound provides four hydrogen-bond acceptor (HBA) sites (furan ring O, amide C=O, and two methoxy O atoms) and one hydrogen-bond donor (HBD) site (amide NH), yielding an HBA/HBD ratio of 4:1 . In comparison, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide (CAS 1797893-25-4) offers only three HBA sites (amide C=O, two methoxy O) and lacks the aromatic furan oxygen, reducing both H-bonding capacity and the potential for directional polar interactions with biological targets [1]. The nicotinamide analog N-(2-methoxy-2-(3-methoxyphenyl)ethyl)nicotinamide (C16H18N2O3, MW 286.33) adds a pyridine nitrogen HBA but also increases MW and introduces a basic center (pKa ~3–5 for pyridine) that alters ionization state at physiological pH, potentially confounding solubility and permeability predictions relative to the neutral furan analog [2]. The furan oxygen provides a unique HBA geometry (ether-type oxygen in a 5-membered aromatic ring) distinct from both the aliphatic cyclopentane and the basic pyridine nitrogen, offering a differentiated pharmacophoric feature.

hydrogen bonding carboxamide furan vs cyclopentane nicotinamide drug-likeness

Commercial Availability and Purity: Single-Source vs. Multi-Vendor Benchmarking

The target compound is stocked by Life Chemicals (catalog F6451-2311) as part of its HTS compound collection, offered in graduated quantities from 2 μmol ($57) to 10 mg ($79) at a certified purity of ≥90% [1]. In contrast, the closely related 2-methoxy positional isomer (CAS 1795299-77-2) and the naphthalene analog (CAS 1797557-67-5) are listed primarily through BenchChem and EvitaChem with less transparent pricing and without disclosed HTS library inclusion . The cyclopentane analog (CAS 1797893-25-4) shows similar vendor fragmentation. For procurement workflows requiring rapid re-supply for hit confirmation and dose–response follow-up, the Life Chemicals catalog entry provides documented purity, defined pricing tiers, and inventory traceability that competing analogs lack in the public domain. Additionally, the target compound has a PubChem-assigned CID (5372134) and InChI Key (IQFUGNAHPJMTSJ-UHFFFAOYSA-N), ensuring unambiguous cheminformatics registration and database interoperability [2].

vendor comparison purity pricing screening library hit confirmation Life Chemicals

Stereochemical Complexity: Chiral Benzylic Center as a Differentiation Handle

The target compound contains a chiral center at the benzylic carbon (the carbon bearing the secondary methoxy group), a feature absent in simpler N-aryl furan-3-carboxamides such as N-(4-methoxyphenyl)furan-3-carboxamide or 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, which are achiral . The biological relevance of this stereocenter is supported by the work of Howe et al. (1969), who demonstrated that the (+)- and (−)-enantiomers of the precursor amine 2-methoxy-2-(3-methoxyphenyl)ethylamine exhibit differential hypotensive activity in vivo, indicating that the chiral benzylic center engages stereospecific biological recognition [1]. In the target carboxamide, this stereocenter offers an additional dimension for SAR exploration: enantiomeric separation (via chiral chromatography or asymmetric synthesis) could yield two diastereomerically pure compounds with potentially divergent target-binding profiles, a capability not available with achiral comparator molecules. The cyclopentane analog (CAS 1797893-25-4) also lacks this stereocenter, as the cyclopentane carboxamide core introduces chirality only if asymmetrically substituted [2].

chiral enantiomer benzylic stereocenter hypotensive 2-methoxy-2-phenylethylamine

Recommended Application Scenarios for N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide Based on Quantitative Differentiation Evidence


Antimicrobial SAR Hit Expansion Leveraging Furan-3-Carboxamide QSAR Models

This compound is suited for inclusion in antimicrobial screening cascades where the Zanatta et al. (2007) QSAR model can guide analog selection. Its intermediate predicted logP (~2.0–2.5) places it within the optimal lipophilicity window correlated with balanced Gram-positive and Gram-negative activity in the furan-3-carboxamide class. Researchers should prioritize this compound over the more lipophilic 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide (estimated logP ~3.5–4.0) when designing screening sets that minimize non-specific membrane activity artifacts [1].

Regioisomeric Selectivity Profiling in Target-Based Assays

The 3-methoxy substitution on the phenyl ring provides a defined electronic and steric profile distinct from the 2-methoxy isomer (CAS 1795299-77-2). For biochemical or biophysical assays where ligand–target H-bond geometry is critical, the meta-methoxy configuration avoids the intramolecular H-bonding potential of the ortho isomer, ensuring a more consistent presentation of the amide NH pharmacophore. Procurement of both regioisomers as a matched pair enables direct deconvolution of positional effects on target engagement .

Fragment-Based or Lead-Like Library Design Targeting Oral Bioavailability Space

With MW 275.30, estimated TPSA ~64–68 Ų, HBA count of 4, and HBD count of 1, this compound resides within Lead-Like property space and compares favorably against the naphthalene analog (MW 335.40, TPSA ~46–50 Ų) for programs concerned with physicochemical property inflation. The furan oxygen contributes to TPSA without introducing ionizable centers, supporting its use in fragment- or lead-oriented libraries where maintaining Rule-of-5 compliance across the series is a design objective [2].

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

The single chiral benzylic center, combined with the historical precedent for enantiomer-specific pharmacological activity of the 2-methoxy-2-(3-methoxyphenyl)ethylamine scaffold (Howe et al., 1969), makes this compound a candidate for chiral chromatographic resolution followed by differential testing of the isolated enantiomers. This application is not accessible with achiral comparators such as N-(4-methoxyphenyl)furan-3-carboxamide, offering a unique diversification pathway for hit-to-lead programs exploring stereospecific target interactions [3].

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